molecular formula C21H20ClNO2S B11343109 N-(4-chlorophenyl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(4-chlorophenyl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11343109
M. Wt: 385.9 g/mol
InChI Key: URSQILYDCAAXRW-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is an organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a chlorophenyl group, an ethylphenoxy group, and a thiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Introduction of the Phenoxy Group: This step may involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.

    Incorporation of the Thiophenylmethyl Group: This can be done through a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Biological Activity: Investigation of its potential as a pharmaceutical agent, including antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic compound.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • N-(4-BROMOPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H20ClNO2S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20ClNO2S/c1-2-16-5-11-19(12-6-16)25-15-21(24)23(14-20-4-3-13-26-20)18-9-7-17(22)8-10-18/h3-13H,2,14-15H2,1H3

InChI Key

URSQILYDCAAXRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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